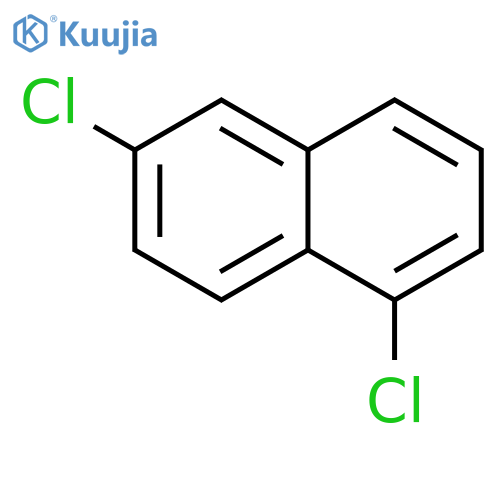Cas no 2050-72-8 (1,6-Dichloronaphthalene)

1,6-Dichloronaphthalene structure
商品名:1,6-Dichloronaphthalene
1,6-Dichloronaphthalene 化学的及び物理的性質
名前と識別子
-
- Naphthalene,1,6-dichloro-
- 1,6-Dichloronaphthalene
- 218-098-0
- 2050-72-8
- EINECS 218-098-0
- 1,6-Dichlornaphthalin
- PCN 7
- 4462ZT5FWO
- SCHEMBL1780245
- DTXSID0062137
- NS00026656
- Naphthalene, 1,6-dichloro-
- CEDZMDSZTVUPSP-UHFFFAOYSA-N
- UNII-4462ZT5FWO
- AKOS024438147
- 1,6-Dichlor-naphthalin
-
- インチ: InChI=1S/C10H6Cl2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H
- InChIKey: CEDZMDSZTVUPSP-UHFFFAOYSA-N
- ほほえんだ: ClC1C2C(=CC(Cl)=CC=2)C=CC=1
計算された属性
- せいみつぶんしりょう: 195.98478
- どういたいしつりょう: 195.9846556g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0
1,6-Dichloronaphthalene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219000154-1g |
1,6-Dichloronaphthalene |
2050-72-8 | 98% | 1g |
$1853.50 | 2023-09-02 | |
| TRC | D436665-100mg |
1,6-Dichloronaphthalene |
2050-72-8 | 100mg |
$ 1608.00 | 2023-09-07 | ||
| Alichem | A219000154-500mg |
1,6-Dichloronaphthalene |
2050-72-8 | 98% | 500mg |
$940.80 | 2023-09-02 | |
| TRC | D436665-10mg |
1,6-Dichloronaphthalene |
2050-72-8 | 10mg |
$ 201.00 | 2023-09-07 |
1,6-Dichloronaphthalene 関連文献
-
G. C. Hampson,A. Weissberger J. Chem. Soc. 1936 393
-
Huijie Lu,Qianqian Li,Guijin Su,Minghui Zheng,Yuyang Zhao,Xue Miao,Yalu Liu,Xinchen Huang,Yanhui Zhao Environ. Sci.: Nano 2017 4 994
-
E. Gertrude Turner,W. Palmer Wynne J. Chem. Soc. 1941 243
2050-72-8 (1,6-Dichloronaphthalene) 関連製品
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
